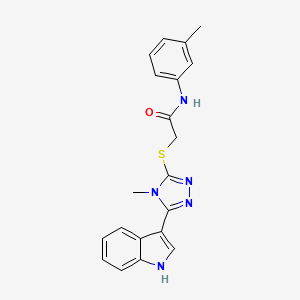
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a 1,2,4-triazole ring, and an acetamide group .
Molecular Structure Analysis
The indole and 1,2,4-triazole rings in the compound are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The sulfur atom in the thio group and the nitrogen atom in the acetamide group are likely to be sites of reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the nature of its functional groups. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .
科学的研究の応用
Biological Evaluation and Antimicrobial Properties
- Triazole derivatives, including compounds like 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, have been evaluated for their biological activities. They are recognized for their potential as cholinesterase inhibitors, playing a role in medical research, particularly related to conditions like Alzheimer's disease. For instance, specific derivatives showed promising inhibitory effects on acetylcholinesterase (AChE), suggesting their potential as anticholinesterase agents (Mohsen, 2012).
- The antimicrobial properties of these derivatives are also noteworthy. They have been synthesized and tested against various bacterial strains and fungi, showing significant activity. This highlights their potential application in developing new antimicrobial agents for medical and agricultural use (Kaplancikli et al., 2008).
Anticancer and Antitumor Potential
- Certain derivatives have been synthesized and investigated for their anticancer activities. They were tested against various cancer cell lines, and some showed moderate to high activity, particularly against melanoma and breast cancer. This suggests the potential use of these compounds in developing new anticancer therapies (Ostapiuk et al., 2015).
Antiviral Properties and Virucidal Activity
- Some studies focused on the antiviral and virucidal activities of these derivatives. They were synthesized and tested against viruses like human adenovirus and ECHO-9 virus. Results indicated that certain derivatives have the potential to reduce viral replication, marking their relevance in antiviral research and therapy development (Wujec et al., 2011).
Structural and Chemical Analysis
- Studies also delve into the synthesis, structural elucidation, and chemical properties of these compounds. They involve analyzing the molecular structure through techniques like X-ray diffraction, NMR, and IR spectroscopy, providing insights into the compounds' molecular composition and potential interactions (Boraei et al., 2021).
将来の方向性
特性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-6-5-7-14(10-13)22-18(26)12-27-20-24-23-19(25(20)2)16-11-21-17-9-4-3-8-15(16)17/h3-11,21H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWSNVQSTZGCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol](/img/structure/B2807992.png)
![[5-(3-Methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2807993.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2807994.png)
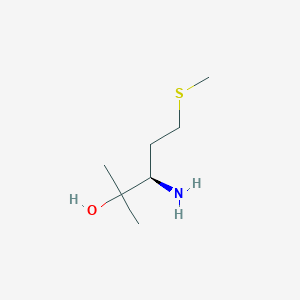
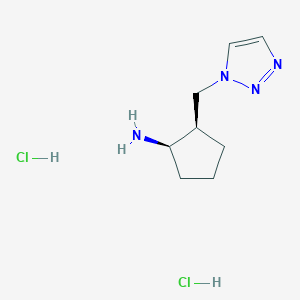
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide](/img/structure/B2808004.png)
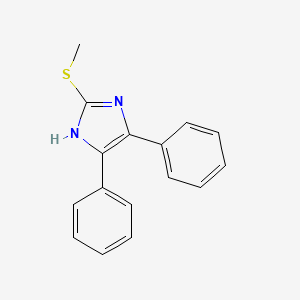
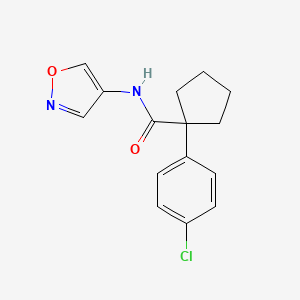
![Methyl 2-amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2808007.png)
![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)
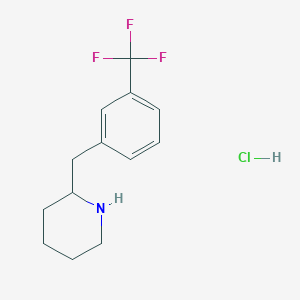
![(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine](/img/structure/B2808010.png)
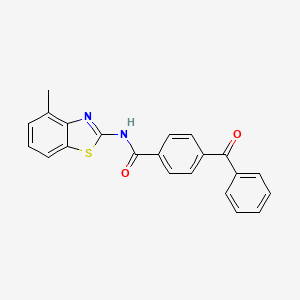
![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)